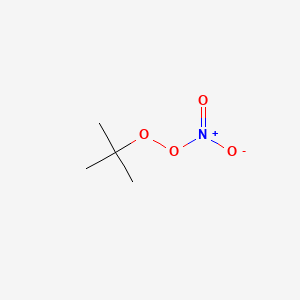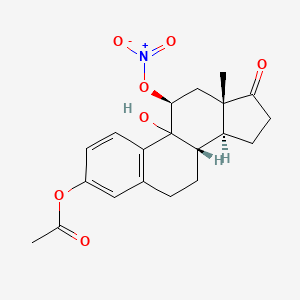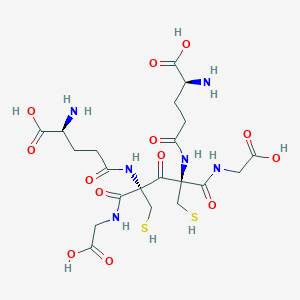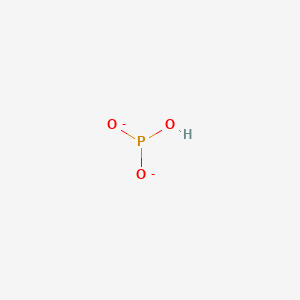
1,1-Diphenylhydrazine
Overview
Description
1,1-Diphenylhydrazine, also known as N,N-Diphenylhydrazine, is a compound with the molecular formula C12H12N2 . It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .
Synthesis Analysis
The reaction of 1,1-diphenylhydrazine with Ti(NMe2)2Cl2 produced the monomeric terminal titanium hydrazido(2-) species Ti(NNPh2)Cl2(HNMe2)2 (1) in near-quantitative yield .
Molecular Structure Analysis
The molecular weight of 1,1-Diphenylhydrazine is 184.24 g/mol . The IUPAC name for this compound is 1,1-diphenylhydrazine . The InChIKey for 1,1-Diphenylhydrazine is YHYKLKNNBYLTQY-UHFFFAOYSA-N .
Chemical Reactions Analysis
1,1-Diphenylhydrazine decomposes to aniline and azobenzene at its melting point and above. It readily and dangerously reacts with strong oxidizing agents and acids, acid chlorides, and acid anhydrides .
Physical And Chemical Properties Analysis
1,1-Diphenylhydrazine is a compound with a molecular weight of 184.24 g/mol . It has a computed XLogP3 value of 2.8 .
Scientific Research Applications
Chemical Structure and Properties
“1,1-Diphenylhydrazine” is a chemical compound with the formula C12H12N2 . It is also known as α,α-Diphenylhydrazine or N,N-Diphenylhydrazine . The molecular weight of this compound is 184.2371 .
Spectroscopy
“1,1-Diphenylhydrazine” has been characterized by various spectroscopic techniques such as NMR , IR , UV-Vis , HR-MS , and fluorescence spectroscopy . These techniques help in understanding the structure and properties of the compound.
Crystallography
The single-crystal X-ray structure of a derivative of “1,1-Diphenylhydrazine” has been obtained . This provides valuable information about the arrangement of atoms in the crystal and the chemical bonds that hold the atoms together.
Fluorescent Derivatives
Starting from dansyl-chloride, in reaction with “1,1-Diphenylhydrazine” and methoxyamine, two new fluorescent derivatives were obtained . These derivatives can be used in various applications such as bioimaging and sensing.
Free Radical Generation
Both the fluorescent derivatives of “1,1-Diphenylhydrazine” generate free radicals by oxidation . This property can be utilized in various fields such as chemistry, biology, and medicine.
Quenching of Fluorescence
By oxidation of the fluorescent derivatives of “1,1-Diphenylhydrazine”, their fluorescence is quenched . This property can be used in the development of fluorescence-based sensors.
Environmental Monitoring
“1,1-Diphenylhydrazine” can be used in the detection of aromatic hydrocarbon pollutants in aqueous environments . This can be achieved by biosensing strains having fusion of gene responsible for pollutant sensing protein with a reporter gene .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Diphenylhydrazine is currently limited . The bioavailability of this compound, as well as its absorption, distribution, metabolism, and excretion profiles, need to be studied in more detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Diphenylhydrazine . .
properties
IUPAC Name |
1,1-diphenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKLKNNBYLTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride) | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043869 | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Liquid; [MSDSonline] | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
220 °C at 40 mm Hg | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.190 at 16 °C/4 °C | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,1-Diphenylhydrazine | |
Color/Form |
Yellow crystals | |
CAS RN |
530-50-7 | |
| Record name | N,N-Diphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diphenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133SQ5HMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.5 °C; also stated as 44 °C | |
| Record name | 1,1-DIPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1-diphenylhydrazine?
A1: 1,1-Diphenylhydrazine has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol.
Q2: What spectroscopic data are available for characterizing 1,1-diphenylhydrazine?
A2: 1,1-Diphenylhydrazine and its derivatives have been characterized using various spectroscopic techniques, including:
- UV-Vis Spectroscopy: Provides information about electronic transitions within the molecule, particularly useful for studying conjugated systems like hydrazones. [, , , ]
- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]
- NMR Spectroscopy (1H and 13C): Reveals structural information by analyzing the magnetic environments of hydrogen and carbon atoms within the molecule. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: Used to study the formation and behavior of free radicals generated from 1,1-diphenylhydrazine upon oxidation. [, , ]
- Mass Spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound and its derivatives. [, , ]
Q3: How does 1,1-diphenylhydrazine react with metal complexes?
A3: 1,1-Diphenylhydrazine can act as a ligand in metal complexes, forming various coordination compounds. It commonly coordinates to transition metals like titanium, molybdenum, ruthenium, and osmium. [, , , ] Depending on the metal and reaction conditions, it can form terminal hydrazido(2-) complexes, μ-η2,η1-bridged dimeric complexes, or undergo further reactions to yield other nitrogen-containing ligands.
Q4: Can 1,1-diphenylhydrazine be used to synthesize heterocycles?
A4: Yes, 1,1-diphenylhydrazine can be used in the synthesis of heterocyclic compounds. For example, in the presence of zirconium catalysts and alkynes, it can form seven-membered diazazirconacycles through a key coupling step involving the alkyne and one of the phenyl rings. [] This reaction pathway highlights the versatility of 1,1-diphenylhydrazine as a building block in organic synthesis.
Q5: What is the role of 1,1-diphenylhydrazine in free radical chemistry?
A5: 1,1-Diphenylhydrazine serves as a precursor to persistent free radicals. Upon oxidation with agents like PbO2 or KMnO4, it readily loses a hydrogen atom, generating the corresponding hydrazyl radical. [] These radicals exhibit extended lifetimes due to the delocalization of the unpaired electron over the nitrogen and phenyl rings.
Q6: How does 1,1-diphenylhydrazine react with aldehydes?
A6: 1,1-Diphenylhydrazine reacts with aldehydes to form hydrazone derivatives, often with high yields. [, ] These hydrazones are valuable intermediates in organic synthesis and have found applications in various fields, including the development of organic light-emitting diodes (OLEDs).
Q7: Is 1,1-diphenylhydrazine mutagenic?
A7: While limited data is available, research suggests that 1,1-diphenylhydrazine may possess weak mutagenic activity. Ozonation of the compound has been shown to potentially increase this activity. [] Further investigation is needed to fully assess its mutagenic potential and understand the underlying mechanisms.
Q8: Can 1,1-diphenylhydrazine be metabolized by biological systems?
A8: Yes, studies indicate that 1,1-diphenylhydrazine can be metabolized by rat liver microsomes, producing N-nitrosodiphenylamine. [] This metabolic pathway highlights the potential for biotransformation of the compound within living organisms.
Q9: Can 1,1-diphenylhydrazine be degraded by environmental processes?
A9: Yes, 1,1-diphenylhydrazine can be effectively treated and degraded using activated sludge systems, ozone oxidation, and activated carbon adsorption. [] This suggests its susceptibility to degradation by environmental processes, though further research is needed to fully understand its environmental fate and potential impact.
Q10: What are the potential applications of 1,1-diphenylhydrazine derivatives in material science?
A10: Derivatives of 1,1-diphenylhydrazine, particularly hydrazones, have shown potential as hole transport materials (HTMs) in organic electroluminescence devices. [] Their ability to transport positive charges efficiently makes them promising candidates for improving the performance of OLEDs and other organic electronic devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)